molecular formula C19H14FN3O3S2 B2735395 2-fluoro-4-methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 912623-29-1

2-fluoro-4-methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Cat. No. B2735395
CAS RN: 912623-29-1
M. Wt: 415.46
InChI Key: IOCTYCZMOCKQDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-fluoro-4-methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide” is a complex organic molecule that contains several functional groups including a thiazole ring, a sulfonamide group, and a methoxy group .


Synthesis Analysis

While the exact synthesis process for this specific compound is not available, similar compounds are often synthesized through a series of reactions involving nucleophilic substitution and condensation . For instance, thiazole derivatives can be synthesized by reacting an alpha-haloketone with thioamide .


Molecular Structure Analysis

The thiazole ring in the molecule is a five-membered ring containing nitrogen and sulfur atoms . The orientation of the thiazole ring towards the target site can be nitrogen orientation, sulfur orientation, or parallel orientation .


Chemical Reactions Analysis

Thiazoles are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles can be greatly affected by the substituents on the thiazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement and interaction of its functional groups. Thiazoles generally resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic Activity

Compounds related to the thiazole scaffold have been found to have analgesic (pain-relieving) properties . This could potentially be applied in the development of new pain medications.

Anti-inflammatory Activity

Thiazole derivatives have also been found to have anti-inflammatory properties . This means they could potentially be used in the treatment of conditions characterized by inflammation.

Antimicrobial Activity

Thiazole compounds have been found to have antimicrobial properties, meaning they can kill or inhibit the growth of microorganisms . This could potentially be applied in the development of new antimicrobial drugs.

Antifungal Activity

Similar to its antimicrobial properties, thiazole derivatives have also been found to have antifungal properties . This could potentially be applied in the development of new antifungal drugs.

Antiviral Activity

Thiazole compounds have been found to have antiviral properties . This could potentially be applied in the development of new antiviral drugs.

Diuretic Activity

Thiazole derivatives have been found to have diuretic properties . Diuretics are substances that promote diuresis, the increased production of urine. This could potentially be applied in the treatment of conditions like hypertension and edema.

Antitumor or Cytotoxic Activity

Thiazole compounds have been found to have antitumor or cytotoxic properties . This could potentially be applied in the development of new cancer treatments. For example, a series of [6- (4-bromophenyl)imidazo [2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated potent effect on a prostate cancer .

Future Directions

The future research on this compound could focus on exploring its potential biological activities and optimizing its synthesis process. Further studies could also aim to understand its mechanism of action and improve its physico-chemical properties for potential applications .

properties

IUPAC Name

2-fluoro-4-methoxy-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O3S2/c1-26-14-7-8-17(15(20)11-14)28(24,25)23-13-5-2-4-12(10-13)18-22-16-6-3-9-21-19(16)27-18/h2-11,23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOCTYCZMOCKQDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-4-methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.